Tiracizine HCl
Tiracizine HCl
Tiracizine HCl is an anti-arrhythmia agent.
Brand Name:
Vulcanchem
CAS No.:
78816-67-8
VCID:
VC0545417
InChI:
InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H
SMILES:
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl
Molecular Formula:
C21H26ClN3O3
Molecular Weight:
403.9 g/mol
Tiracizine HCl
CAS No.: 78816-67-8
Inhibitors
VCID: VC0545417
Molecular Formula: C21H26ClN3O3
Molecular Weight: 403.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 78816-67-8 |
---|---|
Product Name | Tiracizine HCl |
Molecular Formula | C21H26ClN3O3 |
Molecular Weight | 403.9 g/mol |
IUPAC Name | ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H |
Standard InChIKey | XJWABFCDXKZWPV-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl |
Canonical SMILES | CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl |
Appearance | Solid powder |
Description | Tiracizine HCl is an anti-arrhythmia agent. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-carbethoxyamido-5-dimethylaminoacetyl-10,11-dihydro-5H-dibenz(b,f)azepine HCl 3-carbethoxyamino-5-dimethylaminoacetyl-2,2'-iminodibenzyl HCl AWD 19166 AWD-19-166 Bonnecor GS 015 GS 105 GS-015 GS-105 tiracizine |
Reference | 1: Galenko-Iaroshevskiĭ PA, Khankoeva AI, Uvarov AV, Bartashevich VV, Popov PB, Sirotenko DV, Boldin VB. [Correction of the cardiotoxic effect of the anti-arrhythmia agents with befol, sufan, and their combination]. Biull Eksp Biol Med. 1998 Jun;125(6):641-6. Russian. PubMed PMID: 9693756. 2: Oertel R, Richter K, Gramatté T, Kirch W. Determination of drugs in biological fluids by high-performance liquid chromatography with on-line sample processing. J Chromatogr A. 1998 Feb 27;797(1-2):203-9. PubMed PMID: 9542112. 3: Mishin IuI, Kliachkina IL, Ivashkin VT, Min'kova TI, Bannikova SD. [The anti-arrhythmia action of tiracizine in patients with ischemic heart disease and decreased myocardial contractile function]. Voen Med Zh. 1997 Jun;318(6):44-7. Russian. PubMed PMID: 9412062. 4: Galenko-Iaroshevskiĭ PA, Khankoeva AI, Uvarov AV, Reznikov AIu, Galygo DS, Bartashevich VV. [Comparative anti-arrhythmia activity of befol, lidocaine, and bonnecor]. Biull Eksp Biol Med. 1996 Dec;122(12):665-8. Russian. PubMed PMID: 9280469. 5: Zaslavskaia RM, Mirskiĭ BA, Diagilev II. [The efficacy of anti-arrhythmia therapy with bonnecor in middle-aged and elderly patients]. Klin Med (Mosk). 1996;74(2):30-2. Russian. PubMed PMID: 8772098. 6: Berndt A, Hoffmann C, Richter K, Oertel R, Vierkant A, Siegmund W. Tiracizine disposition in healthy volunteers with reference to the debrisoquine oxidation phenotype. Br J Clin Pharmacol. 1995 Sep;40(3):287-8. PubMed PMID: 8527295; PubMed Central PMCID: PMC1365113. 7: Berndt A, Oertel R, Terhaag B, Richter K, Gramatté T. Pharmacokinetics of the antiarrhythmic agent tiracizine: steady state kinetics in comparison with single-dose kinetics. Biopharm Drug Dispos. 1995 Jul;16(5):427-41. PubMed PMID: 8527691. 8: Németh M, Varró A, Papp JG. Electrophysiological effects of tiracizin and its metabolites in dog cardiac Purkinje fibers. Gen Pharmacol. 1995 Jul;26(4):793-8. PubMed PMID: 7635254. 9: Berndt A, Gramatté T, Oertel R, Terhaag B, Richter K, Kirch W. Day-night variations in the renal excretion of the antiarrhythmic agent tiracizine and its metabolites. Chronobiol Int. 1995 Apr;12(2):135-40. PubMed PMID: 8653799. 10: Berndt A, Oertel R, Richter K, Terhaag B, Gramatté T. [Relative bioavailability of the antiarrhythmia agent, tiracizine and its metabolites]. Arzneimittelforschung. 1995 Mar;45(3):250-3. German. PubMed PMID: 7741778. 11: Fomichev VI, Smerdina IS, Preobrazhenskiĭ DV, Gorshkov VA. [Use of bonnecor in the treatment of ventricular arrhythmia]. Klin Med (Mosk). 1995;73(4):44-6. Russian. PubMed PMID: 7474818. 12: Berndt A, Gramatté T, Oertel R, Richter K, Terhaag B, Kirch W. Dose dependent tiracizine disposition in healthy volunteers: serum and urine kinetics and dose related ECG-changes. Eur J Drug Metab Pharmacokinet. 1994 Oct-Dec;19(4):359-68. PubMed PMID: 7737238. 13: Berndt A, Oertel R, Richter K, Gramatté T. Food Enhances Bioavailability of the New Antiarrhythmic Agent Tiracizine by Affecting its Hepatic First-Pass Metabolism: Evidence by Serum and Urine Metabolite Kinetics. Am J Ther. 1994 Jun;1(1):22-29. PubMed PMID: 11835063. 14: Paliani-Katsitadze NSh, Berdiaev SIu, Turilova AI, Kaverina NV, Likhosherstov AM. [A comparative study of the antiarrhythmic action of bonnecor and the mesidide derivatives of alpha-azacycloalkane carboxylic acids]. Eksp Klin Farmakol. 1994 May-Jun;57(3):15-7. Russian. PubMed PMID: 8049618. 15: Parkhomenko AN, Stepanenko AP, Beziuk NN, Nagnybeda EN, Deiak SI. [The efficacy of bonnecor in refractory ventricular tachycardia in a patient with ischemic heart disease]. Lik Sprava. 1994 Feb;(2):90-2. Russian. PubMed PMID: 8073734. 16: Stejfa M, Zeman K, Groch L, Bytesník J, Krausová R. [Tiracizine in the treatment of ventricular arrhythmia (preliminary study)]. Vnitr Lek. 1993 Jun;39(6):549-53. Czech. PubMed PMID: 8212608. 17: Smerdina IS, Fomichev VI, Nesvetov VN, Gorshkov VA, Preobrazhenskiĭ DV. [The pharmacodynamics of the new anti-arrhythmia preparation bonnecor based on the data from an acute drug test]. Kardiologiia. 1993;33(7):11-4, 3. Russian. PubMed PMID: 8309173. 18: Denisova SV, Sapozhkov AV. [The effect of bonnecor on blood coagulability and thrombocyte aggregation in transient myocardial ischemia]. Eksp Klin Farmakol. 1992 Nov-Dec;55(6):29-31. Russian. PubMed PMID: 1305870. 19: Kobrin VI, Vostrikov VA. [Effects of bonnecor on transmembrane potentials of cardiomyocytes of the ventricular contractile myocardium of the intact heart and ventricular fibrillation]. Kardiologiia. 1992 Jun;32(6):61-3. Russian. PubMed PMID: 1405299. 20: Kaverina NV, Sokolov SF. Pharmacology and clinical use of a new group of antiarrhythmic drugs: derivatives of tricyclic nitrogen-containing systems. Pharmacol Res. 1992 Apr;25(3):217-25. Review. PubMed PMID: 1518765. |
PubChem Compound | 107750 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume